N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes an indole core, a carbamoyl group, and a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide involves multiple steps, typically starting with the preparation of the indole core This can be achieved through Fischer indole synthesis or other methods
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Metal-organic frameworks (MOFs) and other catalytic systems can be employed to facilitate the coupling reactions and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide include other indole derivatives and carbamoyl-containing compounds. Examples include:
- N,N-diethyl-3-methylbenzamide
- N,N-dimethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Uniqueness
Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-26(5-2)22(28)16-27-15-20(19-8-6-7-9-21(19)27)23(29)24(30)25-14-18-12-10-17(3)11-13-18/h6-13,15H,4-5,14,16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBIAKGLPOIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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